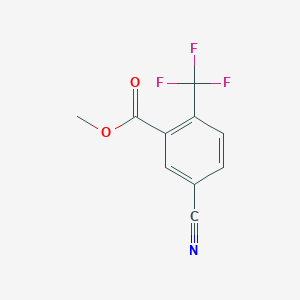












|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]([C:12]([F:15])([F:14])[F:13])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].O.CCOC(C)=O.C[C:24]([N:26](C)C)=O>[C-]#N.[Zn+2].[C-]#N.[Zn].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.[Pd+2].[Pd+2].C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[CH-]1C=CC=C1.[Fe+2]>[C:24]([C:2]1[CH:3]=[CH:4][C:5]([C:12]([F:15])([F:14])[F:13])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])#[N:26] |f:4.5.6,8.9.10.11.12,13.14.15|
|


|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)OC)C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)N(C)C
|
|
Name
|
|
|
Quantity
|
197 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
|
Name
|
|
|
Quantity
|
55 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
di-palladium (II) tris(dibenzylideneacetone)
|
|
Quantity
|
192 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.[Pd+2].[Pd+2]
|
|
Name
|
|
|
Quantity
|
233 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stir for 12 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
extract with EtOAc (2×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the combined organics over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CUSTOM
|
|
Details
|
collect the filtrate
|
|
Type
|
CONCENTRATION
|
|
Details
|
and concentrate the filtrate under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
Purify the residue by silica gel chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 50:1 petroleum ether
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=CC(=C(C(=O)OC)C1)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 320 mg | |
| YIELD: PERCENTYIELD | 66.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |